N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide is a chemical compound primarily known for its application in the pharmaceutical industry as an anesthetic agent. It is structurally related to lidocaine, a widely used local anesthetic. The compound's systematic name reflects its molecular structure, which includes an ethylamino group and a 2,6-dimethylphenyl moiety.
This compound can be classified as an amide, specifically an acetamide derivative. Its chemical formula is , with a molecular weight of approximately 242.75 g/mol when in the hydrobromide form. The compound is listed under several identifiers, including the CAS Registry Number 7729-94-4 and has various synonyms such as monoethylglycinexylidide and lidocaine N-de-ethylated metabolite .
The synthesis of N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide typically involves several steps:
Each step must be optimized for yield and purity, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide can be represented as follows:
The compound features a phenyl ring substituted at the 2 and 6 positions with methyl groups, an ethylamino group attached to the acetamide functional group, and a bromine atom from the hydrobromide salt .
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide can participate in various chemical reactions typical of amides:
These reactions are important for modifying the compound for specific applications or studying its metabolic pathways .
The mechanism of action of N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide primarily involves its role as a sodium channel blocker. By inhibiting sodium influx into neurons, it prevents the propagation of action potentials, leading to localized anesthesia. This action is similar to that of lidocaine:
The onset and duration of action depend on factors such as pH and formulation .
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide is primarily used in:
These applications highlight its significance in both clinical settings and research environments .
The incorporation of the ethylamino moiety into the N-(2,6-dimethylphenyl)acetamide backbone primarily employs nucleophilic displacement of halogen intermediates. The most efficient pathway involves reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with a stoichiometric excess of ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0-5°C, followed by gradual warming to ambient temperature [2] [9]. This controlled temperature profile minimizes di-substitution byproducts while achieving conversion rates >85%. The reaction mechanism proceeds via SN₂ attack, where the primary amine's nucleophilicity is optimized in aprotic solvents that stabilize the transition state.
Following nucleophilic substitution, the free base is liberated through alkaline extraction using 6N sodium hydroxide to pH 10-12, with subsequent product isolation from ethyl acetate [2]. This method yields the tertiary amine precursor essential for final salt formation. Notably, substituting ethylamine with methylamine under identical conditions produces the methylamino analog in 67% yield, demonstrating the methodology's versatility for secondary amine synthesis [2]. For the ethylamino target, reaction monitoring via thin-layer chromatography (hexane:ethyl acetate 3:1) confirms complete consumption of the chloroacetamide intermediate within 8 hours, with isolated yields of the free base consistently exceeding 70% [9].
Conversion of the free base N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide to its hydrobromide salt demands precise stoichiometric control and solvent optimization to prevent hydrate formation. The optimal protocol employs a 1.05:1 molar ratio of hydrobromic acid to free base in anhydrous ethanol at -10°C, producing crystalline hydrobromide salt with >99% purity [4]. Ethanol's moderate polarity enables complete dissolution of the free base while facilitating rapid crystallization upon acid addition.
Solvent screening reveals critical performance differences:
Table 1: Solvent Influence on Hydrobromide Salt Characteristics
Solvent | Crystal Morphology | Yield (%) | Residual Solvent (ppm) |
---|---|---|---|
Anhydrous Ethanol | Needles | 92 | <500 |
Isopropanol | Plates | 88 | <800 |
Acetone | Amorphous | 75 | <3000 |
Ethyl Acetate | Fine Powder | 80 | <100 |
Ethanol achieves superior yield and crystal form due to its ideal dielectric constant (ε=24.3), which promotes ionic association while allowing controlled crystal growth. Maintaining strict temperature control (-5 to 0°C) during acid addition prevents HBr oxidation and minimizes bromide counterion exchange. The resulting hydrobromide salt exhibits enhanced stability over hydrochloride analogs under accelerated humidity conditions (40°C/75% RH), with no deliquescence observed after 48 hours [4].
The synthesis of the 2,6-dimethylacetamide core employs three principal methodologies, each with distinct advantages for industrial application:
Schotten-Baumann acylation of 2,6-dimethylaniline with acetyl chloride in water:toluene biphasic systems at 0-5°C achieves 95% conversion within 30 minutes but requires extensive washing to remove hydrolyzed byproducts [3]. Direct acylation using acetic anhydride refluxing in xylenes generates N-(2,6-dimethylphenyl)acetamide in 88% isolated yield after recrystallization from n-hexane, though this method produces acetic acid impurities challenging to remove below ICH Q3A limits.
A third approach employs enzymatic amidation using immobilized lipases in non-aqueous media, achieving 60-65% conversion under mild conditions (35°C, 48h) but with substantially lower throughput than chemical methods [3]. Comparative analysis reveals significant differences in critical quality attributes:
Table 2: Amidation Method Performance Comparison
Method | Reaction Temperature | Reaction Time | Isolated Yield (%) | Purity (HPLC) | Key Impurity |
---|---|---|---|---|---|
Schotten-Baumann | 0-5°C | 0.5h | 89% | 98.2% | Chloroacetamide |
Acetic Anhydride | 140°C | 3h | 94% | 99.5% | Diacetylated |
Enzymatic | 35°C | 48h | 60% | 97.8% | Unreacted Aniline |
Industrial-scale production favors acetic anhydride-mediated synthesis due to superior yield and purity, though it necessitates careful control of stoichiometry (1:1.05 aniline:anhydride) to suppress diacetylated impurity formation to <0.1% [3]. All routes provide the essential precursor for subsequent chloroacetylation and ethylamination.
While not directly part of the target compound's synthesis, the production of hexahydroazepine derivatives shares critical purification challenges relevant to N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide hydrobromide. Key scale-up limitations include:
Process economics are significantly impacted by ethylamine recovery systems, with gas-liquid absorption in chilled methanol achieving 90% amine recycling, reducing raw material costs by 34% [9]. Additionally, implementing continuous flow hydrogenation for nitro-reduction in precursor synthesis (when applicable) enhances throughput by eliminating batch reactor limitations, enabling production capacities exceeding 100 kg/day [8].
Table 3: Scalability Challenges and Mitigation Strategies
Scale-Up Challenge | Laboratory Impact | Pilot Plant Solution | Economic Outcome |
---|---|---|---|
High Exotherm in Amination | Minor temperature rise | Jacketed reactor with cryogenic cooling | Prevents degradation, maintains yield >85% |
Bromide Counterion Exchange | No detectable chloride | HBr source purity >99.9%, anion monitoring | Eliminates hydrochloride contamination |
Polymorphic Instability | Single crystal form | Seeded cooling crystallization at 5°C/min | Consistent bulk density (0.45 g/mL) |
Residual Ethylamine | <300 ppm | Thin-film evaporator with acid wash | Meets ICH Q3C guidelines, reduces odor |
These process intensification strategies demonstrate how meticulous engineering of crystallization dynamics and byproduct management enables the consistent production of pharmaceutical-grade material meeting stringent regulatory requirements [4] [8].
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: